molecular formula C22H24ClN5O B14111754 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

Cat. No.: B14111754
M. Wt: 409.9 g/mol
InChI Key: FZYRSUCWRIPFCJ-AFUMVMLFSA-N
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Description

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a 2-chlorobenzyl group and an indole moiety linked through an acetohydrazide bridge. Its unique structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2-chlorobenzyl chloride under basic conditions to form 4-(2-chlorobenzyl)piperazine.

    Synthesis of the Indole Derivative: Separately, the indole-3-carboxaldehyde is prepared.

    Condensation Reaction: The final step involves the condensation of 4-(2-chlorobenzyl)piperazine with indole-3-carboxaldehyde in the presence of acetohydrazide under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: The compound is investigated for its effects on neurotransmitter receptors and its potential use in treating neurological disorders.

    Biochemistry: It is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(2-chlorobenzyl)piperazine derivatives: These compounds share the piperazine core and chlorobenzyl substitution but differ in other substituents.

    Indole-3-carboxaldehyde derivatives: These compounds share the indole moiety but differ in the functional groups attached to the indole ring.

Uniqueness

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is unique due to its specific combination of the piperazine and indole moieties linked through an acetohydrazide bridge. This unique structure allows it to interact with a broader range of biological targets compared to its similar compounds, making it a versatile compound in scientific research.

Properties

Molecular Formula

C22H24ClN5O

Molecular Weight

409.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C22H24ClN5O/c23-20-7-3-1-5-17(20)15-27-9-11-28(12-10-27)16-22(29)26-25-14-18-13-24-21-8-4-2-6-19(18)21/h1-8,13-14,24H,9-12,15-16H2,(H,26,29)/b25-14+

InChI Key

FZYRSUCWRIPFCJ-AFUMVMLFSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

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